molecular formula C8H8FNO2 B14152697 N-(3-Fluorophenyl)-2-hydroxyacetamide CAS No. 926230-24-2

N-(3-Fluorophenyl)-2-hydroxyacetamide

Cat. No.: B14152697
CAS No.: 926230-24-2
M. Wt: 169.15 g/mol
InChI Key: HTHBFJQUTGJGNH-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-hydroxyacetamide is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a hydroxyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-2-hydroxyacetamide typically involves the reaction of 3-fluoroaniline with glyoxylic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of N-(3-Fluorophenyl)-2-oxoacetamide.

    Reduction: Formation of N-(3-Fluorophenyl)ethanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorophenyl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    N-(3-Fluorophenyl)acetamide: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    N-(3-Chlorophenyl)-2-hydroxyacetamide: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.

    N-(3-Fluorophenyl)-2-oxoacetamide: An oxidized form of the compound with different chemical properties.

Uniqueness: N-(3-Fluorophenyl)-2-hydroxyacetamide is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct electronic and hydrogen-bonding properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

926230-24-2

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)

InChI Key

HTHBFJQUTGJGNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CO

Origin of Product

United States

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